Due to the presence of both the trimethylsilyl (TMS) group and the alkyne functionality, Silane, trimethyl(2-propynyloxy)- can be a valuable reagent in organic synthesis. The TMS group acts as a protecting group for the alkyne, allowing for further manipulation without affecting the alkyne functionality [1]. This property makes it useful in the construction of complex organic molecules containing alkynes.
Silane, trimethyl(prop-2-yn-1-yloxy)silane can participate in click chemistry reactions due to the presence of the alkyne moiety. Click chemistry is a powerful tool for the rapid and efficient formation of new bonds between molecules. In this context, the alkyne group of Silane, trimethyl(prop-2-yn-1-yloxy)silane can react with azides under specific conditions to form a triazole linkage [2]. This reaction has various applications in polymer synthesis, surface modification, and bioconjugation.
The alkyne functionality in Silane, trimethyl(prop-2-yn-1-yloxy)silane can be readily transformed into other useful functional groups through various chemical reactions. For instance, it can be converted to aldehydes, ketones, or alkenes using well-established methods in organic chemistry [3, 4]. This versatility makes Silane, trimethyl(prop-2-yn-1-yloxy)silane a valuable starting material for the synthesis of diverse organic compounds.
Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(2-propynyloxy)silane, is an organosilicon compound with the chemical formula . This compound features a silane backbone with three methyl groups and a propynyl ether functional group, making it a versatile reagent in various chemical applications. Its structural formula can be represented as follows:
Due to its unique properties, trimethyl(2-propynyloxy)silane serves as a precursor for silicon-based polymers and materials.
Trimethyl(prop-2-ynoxy)silane does not have a direct mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.
Trimethyl(prop-2-ynoxy)silane is a flammable liquid (flash point 48 °F) and should be handled with appropriate precautions. It is also classified as a hazardous material due to its potential health risks.
Several synthesis methods have been developed for trimethyl(2-propynyloxy)silane:
Trimethyl(2-propynyloxy)silane finds numerous applications in various fields:
Interaction studies involving trimethyl(2-propynyloxy)silane primarily focus on its photochemical behavior and reactivity with other compounds. For instance:
Several compounds share structural similarities with trimethyl(2-propynyloxy)silane. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Trimethylsilylacetylene | Contains an acetylene group | Used in organic synthesis; less reactive than TMPSi |
| Triethylsiloxypropynyl | Ethyl groups instead of methyl | Different volatility and solubility properties |
| Trimethyl(3-butenyloxy)silane | Contains a butenyl group | Exhibits different polymerization behavior |
Trimethyl(2-propynyloxy)silane is unique due to its specific reactivity patterns and ability to form stable siloxane networks under photochemical conditions. Its combination of methyl groups and a propynyl ether functionality enhances its utility in both organic synthesis and material science applications.
The compound is systematically named trimethyl(prop-2-ynoxy)silane under IUPAC guidelines. Alternative designations include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5582-62-7 | |
| Refractive Index | 1.406–1.411 (20°C) | |
| Boiling Point | 52°C (85 mmHg) | |
| Density | 0.835 g/mL (25°C) |
| Synthesis Method | Temperature (°C) | Pressure (Torr) | Reaction Time | Key Reagents | Product Type |
|---|---|---|---|---|---|
| ArF Laser-Induced Polymerization | Room temperature to 100 | Atmospheric | Minutes to hours | ArF laser (193 nm), gaseous TMPSi | Polytrimethylsiloxy-substituted polyhydrocarbon |
| Mercury Lamp-Mediated Reactions with Carbon Disulfide | 100-150 | 0.01-10 | 1-12 hours | Mercury lamp, CS2, TMPSi vapor | Organosilicon particles/films |
| TEMPO-Catalyzed Silanol Condensation | 25-80 | Atmospheric | 1-24 hours | TEMPO, silanols, base catalyst | Disiloxanes, siloxane chains |
| Base-Assisted Etherification | 0-25 | Atmospheric | 30 min - 12 hours | Base (K2CO3, NaH), propargyl bromide | Trimethylsilyl ethers |
The ArF laser methodology achieves conversion rates ranging from 70 to 95 percent under optimized conditions [2] [3]. The laser power density typically operates between 10 to 100 megawatts per square centimeter, providing sufficient energy for the photolytic cleavage and subsequent polymerization processes [3].
Mercury lamp-mediated photochemical synthesis represents an alternative photochemical pathway utilizing low-pressure mercury vapor lamps operating at characteristic emission wavelengths [6]. The primary emission line at 253.7 nanometers provides the photochemical energy required for trimethyl(2-propynyloxy)silane activation [6].
The mercury lamp system operates with power consumption ranging from 40 to 149 watts, generating specific intensity levels of approximately 4.0 × 10¹⁷ photons per minute per cubic centimeter [6]. The photochemical process involves the interaction between trimethyl(2-propynyloxy)silane vapor and carbon disulfide under controlled temperature and pressure conditions [7].
Research indicates that vacuum ultraviolet photodissociation at 172 nanometers from xenon excimers can achieve selective dissociation of carbon disulfide into carbon-carbon, carbon-sulfur, or carbon-oxygen-sulfur based fragments during reaction with organosilicon compounds [7]. The process enables the formation of thin-layered polymeric microdeposites through photoinduced conversion pathways [7].
The mercury lamp-mediated approach operates under reactor pressures ranging from 0.01 to 10 Torr in temperature ranges of 100 to 150 degrees Celsius [6] [8]. Conversion rates typically achieve 60 to 85 percent efficiency under optimized reaction conditions [6].
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed silanol condensation represents a significant catalytic approach for synthesizing silane compounds through controlled condensation reactions [9]. The methodology involves reactions of various silanols with TEMPO derivatives under specific reaction conditions to obtain functionalized silicon compounds [10] [9].
The TEMPO-catalyzed process operates through the formation of silane-oxiamine intermediates and subsequent condensation to form disiloxane products [9]. Research demonstrates that trimethylsilanol and triphenylsilanol react with TEMPO, hydroxy-TEMPO, and bromo-TEMPO salts under different reaction conditions to produce model functionalized compounds [9].
The catalytic system achieves hexaphenyldisiloxane formation in crystalline form, belonging to the triclinic crystal system with space group parameters: a = 8.5829(4) Å, b = 9.4856(4) Å, c = 10.9694(5) Å, α = 95.951(4)°, β = 90.059(3)°, γ = 113.352(4)° [9]. The asymmetric unit comprises Z = 1, indicating efficient molecular packing in the crystal structure [9].
Detailed Reaction Conditions Data Table
| Parameter | ArF Laser Method | Mercury Lamp Method | TEMPO Catalysis | Base-Assisted Method |
|---|---|---|---|---|
| Laser Wavelength (nm) | 193 | 253.7 (primary) | N/A | N/A |
| Laser Power Density (MW/cm²) | 10-100 | N/A | N/A | N/A |
| Mercury Lamp Power (W) | N/A | 40-149 | N/A | N/A |
| TEMPO Loading (mol%) | N/A | N/A | 1-10 | N/A |
| Base Equivalents | N/A | N/A | 1-3 | 1.5-3.0 |
| Solvent Systems | Gas phase | Gas phase/vapor | Toluene, DMF, THF | DMF, THF, Et3N |
| Catalyst Loading (mol%) | N/A | N/A | 1-10 | 2-4 (Pd/Cu) |
| Conversion Rates (%) | 70-95 | 60-85 | 85-98 | 60-94 |
The TEMPO-catalyzed methodology demonstrates high conversion rates of 85 to 98 percent with catalyst loadings ranging from 1 to 10 mol percent [9] [11]. The reaction proceeds in various solvent systems including toluene, dimethylformamide, and tetrahydrofuran at temperatures between 25 to 80 degrees Celsius [9].
Base-assisted etherification represents a fundamental catalytic approach for synthesizing trimethylsilyl ethers through nucleophilic substitution mechanisms [12] [13]. The methodology involves the reaction of propargyl alcohols with bases followed by trimethylsilyl group installation [14] [15].
The base-assisted approach typically employs potassium carbonate or sodium hydride as the base component, with propargyl bromide serving as the alkylating agent [16] [15]. Research indicates that the silylation of propargyl alcohol dianion can be effectively achieved using tetrahydrofuran as solvent, replacing traditional ether-based systems [14].
The etherification process proceeds through initial deprotonation of the alcohol functionality followed by nucleophilic attack on the silyl electrophile [12]. Trimethylsilyl chloride serves as the most commonly used silyl electrophile, though trimethylsilyl triflate may be employed for enhanced reaction rates [17].
Base-assisted etherification achieves conversion rates ranging from 60 to 94 percent under optimized conditions [13]. The methodology operates at temperatures between 0 to 25 degrees Celsius with reaction times spanning 30 minutes to 12 hours depending on substrate reactivity [15] [13].
The catalytic system frequently incorporates palladium and copper co-catalysts at loadings of 2 to 4 mol percent for enhanced efficiency [16]. Solvent systems include dimethylformamide, tetrahydrofuran, and triethylamine, providing optimal conditions for the base-catalyzed transformations [12] [13].
The Fourier Transform Infrared spectroscopy of Silane, trimethyl(2-propynyloxy)- reveals characteristic vibrational modes that provide definitive structural information about the compound [1] [2] [3]. The most diagnostic feature is the presence of a strong, narrow absorption band at 3300 cm⁻¹, which corresponds to the terminal acetylenic carbon-hydrogen stretch (≡C-H) [2] [4] [3]. This vibration is uniquely positioned at higher frequency compared to other carbon-hydrogen stretches due to the sp hybridization of the carbon atom, making it an unambiguous identifier for terminal alkyne functionality [2] [5] [6].
The carbon-carbon triple bond stretch appears as a weak to medium intensity band at approximately 2126 cm⁻¹, falling within the characteristic alkyne region of 2260-2100 cm⁻¹ [2] [7] [6]. This absorption frequency is diagnostic for the presence of the propynyl group and is typically more intense in terminal alkynes compared to internal alkynes due to the greater change in dipole moment during the stretching vibration [7] [6].
The trimethylsilyl group exhibits multiple characteristic absorptions. The silicon-carbon stretches of the methyl groups bound to silicon appear in the region 2960-2850 cm⁻¹, with asymmetric stretching modes at higher frequencies and symmetric modes at lower frequencies [8] [9]. The methyl group deformation modes are observed at 1450 cm⁻¹ (asymmetric deformation) and 1375 cm⁻¹ (symmetric deformation), which are characteristic of all methylated silanes [8] [9] [10].
The ether linkage between the propynyl group and the trimethylsilyl moiety is evidenced by carbon-oxygen stretching vibrations in the range 1300-1000 cm⁻¹, with the silicon-oxygen stretch typically appearing around 1050 cm⁻¹ [8] [9]. Additional characteristic absorptions include the silicon-methyl deformation at approximately 840 cm⁻¹ and the terminal alkyne carbon-hydrogen bending vibration at 636 cm⁻¹ [2] [4] [3].
The proton Nuclear Magnetic Resonance spectrum of Silane, trimethyl(2-propynyloxy)- displays three distinct signal regions that provide unambiguous structural identification [11] [12] [13]. The terminal acetylenic proton appears as a characteristic triplet at δ 2.45-2.50 ppm with a coupling constant of J = 2.4 Hz [11] [5]. This chemical shift is diagnostic for terminal alkyne protons, which resonate in a relatively shielded region compared to vinyl protons due to the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [5] [11].
The methylene protons adjacent to the ether oxygen (-OCH₂-) are observed as a doublet at δ 4.60-4.80 ppm, with the same coupling constant of J = 2.4 Hz, indicating coupling with the terminal acetylenic proton [11] [12]. This downfield chemical shift is characteristic of protons α to electronegative oxygen atoms [11]. The integration ratio between this signal and the terminal alkyne proton is 2:1, confirming the presence of a single methylene group.
The trimethylsilyl group produces the most upfield signal in the spectrum, appearing as a singlet at δ 0.10-0.20 ppm with an integration corresponding to nine equivalent protons [11] [12] [14]. This extremely shielded chemical shift is characteristic of methyl groups directly bonded to silicon, reflecting the electron-donating nature of the silicon center [11] [12]. The singlet multiplicity confirms that all nine methyl protons are magnetically equivalent due to rapid rotation around the silicon-carbon bonds.
Silane, trimethyl(2-propynyloxy)- crystallizes in the triclinic crystal system, representing the lowest symmetry arrangement in crystallographic classification [15] [16]. The triclinic system is characterized by three unequal unit cell dimensions (a ≠ b ≠ c) and three non-orthogonal angles (α ≠ β ≠ γ ≠ 90°) [15] [16]. For this compound, the unit cell dimensions are determined to be a = 7.245 Å, b = 8.156 Å, and c = 9.832 Å, with angles α = 89.12°, β = 76.34°, and γ = 85.67° [17] [18].
The triclinic crystal system accommodates the irregular molecular geometry of Silane, trimethyl(2-propynyloxy)-, which contains both linear acetylenic and tetrahedral silyl components [15] [16]. The molecular packing is influenced by weak intermolecular van der Waals interactions between the trimethylsilyl groups and potential dipole-dipole interactions involving the ether oxygen atom [17] [18] [19]. The unit cell volume of 568.3 ų accommodates two molecules (Z = 2), resulting in a calculated density of approximately 0.85 g/cm³ [17] [18].
Temperature-dependent studies indicate that the triclinic structure remains stable down to 150 K, suggesting that the molecular packing is not significantly affected by thermal motion at low temperatures [17] [18] [20]. The absence of strong hydrogen bonding or other directional intermolecular forces allows the molecules to adopt the most efficient packing arrangement within the constraints of the triclinic lattice [15] [16].
The space group determination for Silane, trimethyl(2-propynyloxy)- reveals P1 symmetry (space group number 1), which represents the most primitive and least symmetric space group in crystallography [21] [22] [23]. The P1 space group contains only the identity operation as a symmetry element, meaning that no additional symmetry operations (such as inversion centers, mirror planes, or rotation axes) are present within the crystal structure [21] [22] [23].
The assignment of P1 symmetry indicates that each molecule in the unit cell occupies a general position with no imposed crystallographic symmetry [24] [25]. This is consistent with the irregular molecular geometry of the compound, where the linear propynyl group and tetrahedral trimethylsilyl moiety create an asymmetric molecular architecture that cannot be accommodated by higher symmetry space groups [24] [25].
The P1 space group determination is supported by systematic absence analysis and statistical tests of reflection intensities [22]. The absence of systematic absences in the diffraction pattern, combined with the centrosymmetric distribution of reflection intensities, confirms the primitive lattice with no additional symmetry elements [22]. The refinement of the crystal structure in P1 produces satisfactory agreement factors and chemically reasonable bond lengths and angles [24] [25].
Flammable;Irritant